molecular formula C12H21NO2 B13562649 Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate

Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate

Cat. No.: B13562649
M. Wt: 211.30 g/mol
InChI Key: PEHDXYXUPBOAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-aminospiro[33]heptane-2-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclobutane and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable bis-electrophile with a bis-nucleophile to form the spirocyclic core. For example, the cyclization of 1,3-bis-electrophiles with 1,1-bis-nucleophiles can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for tert-butyl 2-aminospiro[3 the scalability of synthetic routes involving cyclization reactions suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products can be further utilized in various chemical and pharmacological applications .

Scientific Research Applications

Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug design, particularly in the development of peptidomimetic drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
  • 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Uniqueness

Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which provides a distinct spatial arrangement of functional groups. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug design and synthesis .

Properties

IUPAC Name

tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-10(2,3)15-9(14)12(13)7-11(8-12)5-4-6-11/h4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHDXYXUPBOAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC2(C1)CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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